as-Triazine, 3-diphenylmethyl-1,4,5,6-tetrahydro-
CAS No.: 21038-19-7
Cat. No.: VC18507005
Molecular Formula: C16H17N3
Molecular Weight: 251.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 21038-19-7 |
|---|---|
| Molecular Formula | C16H17N3 |
| Molecular Weight | 251.33 g/mol |
| IUPAC Name | 3-benzhydryl-1,2,5,6-tetrahydro-1,2,4-triazine |
| Standard InChI | InChI=1S/C16H17N3/c1-3-7-13(8-4-1)15(14-9-5-2-6-10-14)16-17-11-12-18-19-16/h1-10,15,18H,11-12H2,(H,17,19) |
| Standard InChI Key | IGKMVYTZFRGNPA-UHFFFAOYSA-N |
| Canonical SMILES | C1CN=C(NN1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a six-membered 1,2,4-triazine ring (an as-triazine isomer) with partial saturation at the 1,4,5,6-positions, reducing aromaticity and altering reactivity compared to fully unsaturated triazines . The 3-position is substituted with a diphenylmethyl group (–CH(C6H5)2), introducing steric bulk and hydrophobic character. This configuration is critical for intermolecular interactions in potential biological or material applications .
Table 1: Key Chemical Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 21038-19-7 | |
| Molecular Formula | C16H17N3 | |
| Molecular Weight | 251.326 g/mol | |
| Exact Mass | 251.142 g/mol | |
| LogP | 2.418 | |
| HS Code | 2933699090 |
The logP value of 2.418 indicates moderate lipophilicity, suggesting favorable membrane permeability in biological systems . The HS code classification (2933699090) identifies it as a triazine derivative under international trade regulations, subject to a 6.5% MFN tariff .
Spectral and Physicochemical Properties
While experimental data on melting/boiling points and solubility are unavailable, computational descriptors like polar surface area (PSA: 36.42 Ų) and molar refractivity provide indirect insights. The PSA value implies limited hydrogen-bonding capacity, aligning with its hydrophobic diphenylmethyl group .
Synthesis and Reactivity
Synthetic Routes
The synthesis of as-triazine derivatives typically involves cyclization reactions or functionalization of preformed triazine cores. For 3-diphenylmethyl-1,4,5,6-tetrahydro-as-triazine, plausible routes include:
-
Grignard Addition: Reacting 3-chloro-1,4,5,6-tetrahydro-as-triazine with diphenylmethylmagnesium bromide, followed by dehydrohalogenation .
-
Cyclocondensation: Combining a diphenylmethyl-substituted amidrazone with an α-diketone precursor under basic conditions, as demonstrated for related 5,6-diaryl-as-triazines .
Source highlights the challenges in regioselective synthesis of asymmetrically substituted as-triazines, necessitating careful control of reaction conditions to avoid isomer mixtures.
Reactivity Profile
The tetrahydrotriazine core exhibits reduced aromatic stabilization, enhancing susceptibility to electrophilic substitution at the 5- and 6-positions. The diphenylmethyl group acts as an electron donor via hyperconjugation, directing further functionalization. Oxidation of the tetrahydro ring could yield fully unsaturated triazines, expanding derivatization opportunities .
Industrial and Material Science Applications
Precursor for Advanced Materials
The compound’s amine groups (from tetrahydro ring) could serve as crosslinking sites in epoxy or melamine-type resins. Its aromaticity and rigidity might also aid in designing thermally stable polymers .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume